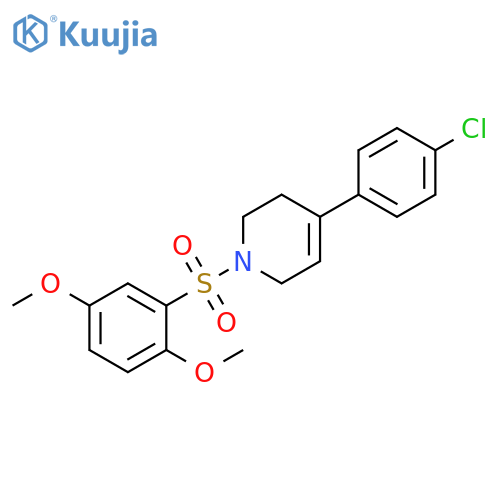Cas no 866152-48-9 (4-(4-chlorophenyl)-1-(2,5-dimethoxybenzenesulfonyl)-1,2,3,6-tetrahydropyridine)

866152-48-9 structure
商品名:4-(4-chlorophenyl)-1-(2,5-dimethoxybenzenesulfonyl)-1,2,3,6-tetrahydropyridine
CAS番号:866152-48-9
MF:C19H20ClNO4S
メガワット:393.88440322876
CID:5235340
4-(4-chlorophenyl)-1-(2,5-dimethoxybenzenesulfonyl)-1,2,3,6-tetrahydropyridine 化学的及び物理的性質
名前と識別子
-
- 4-(4-chlorophenyl)-1-(2,5-dimethoxybenzenesulfonyl)-1,2,3,6-tetrahydropyridine
- Pyridine, 4-(4-chlorophenyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-1,2,3,6-tetrahydro-
-
- インチ: 1S/C19H20ClNO4S/c1-24-17-7-8-18(25-2)19(13-17)26(22,23)21-11-9-15(10-12-21)14-3-5-16(20)6-4-14/h3-9,13H,10-12H2,1-2H3
- InChIKey: GQTDSLCAPMPKSA-UHFFFAOYSA-N
- ほほえんだ: C1N(S(C2=CC(OC)=CC=C2OC)(=O)=O)CC=C(C2=CC=C(Cl)C=C2)C1
4-(4-chlorophenyl)-1-(2,5-dimethoxybenzenesulfonyl)-1,2,3,6-tetrahydropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1659571-2mg |
4-(4-Chlorophenyl)-1-((2,5-dimethoxyphenyl)sulfonyl)-1,2,3,6-tetrahydropyridine |
866152-48-9 | 98% | 2mg |
¥619.00 | 2024-04-27 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00913402-1g |
4-(4-Chlorophenyl)-1-(2,5-dimethoxybenzenesulfonyl)-1,2,3,6-tetrahydropyridine |
866152-48-9 | 90% | 1g |
¥2401.0 | 2024-04-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1659571-1mg |
4-(4-Chlorophenyl)-1-((2,5-dimethoxyphenyl)sulfonyl)-1,2,3,6-tetrahydropyridine |
866152-48-9 | 98% | 1mg |
¥535.00 | 2024-04-27 | |
| Ambeed | A956591-1g |
4-(4-Chlorophenyl)-1-(2,5-dimethoxybenzenesulfonyl)-1,2,3,6-tetrahydropyridine |
866152-48-9 | 90% | 1g |
$350.0 | 2024-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1659571-5mg |
4-(4-Chlorophenyl)-1-((2,5-dimethoxyphenyl)sulfonyl)-1,2,3,6-tetrahydropyridine |
866152-48-9 | 98% | 5mg |
¥661.00 | 2024-04-27 |
4-(4-chlorophenyl)-1-(2,5-dimethoxybenzenesulfonyl)-1,2,3,6-tetrahydropyridine 関連文献
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
866152-48-9 (4-(4-chlorophenyl)-1-(2,5-dimethoxybenzenesulfonyl)-1,2,3,6-tetrahydropyridine) 関連製品
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:866152-48-9)4-(4-chlorophenyl)-1-(2,5-dimethoxybenzenesulfonyl)-1,2,3,6-tetrahydropyridine

清らかである:99%
はかる:1g
価格 ($):315.0